molecular formula C14H14N4OS B052309 Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- CAS No. 121087-84-1

Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-

Cat. No.: B052309
CAS No.: 121087-84-1
M. Wt: 286.35 g/mol
InChI Key: OXVLEIAERHXYHU-UHFFFAOYSA-N
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Description

Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- is a thiourea-linked benzamide derivative featuring a 4,6-dimethylpyrimidinyl substituent. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-8-10(2)16-13(15-9)18-14(20)17-12(19)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVLEIAERHXYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355371
Record name Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

121087-84-1
Record name Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Thiourea Formation via Benzoyl Isothiocyanate

A one-step method involves the reaction of 4,6-dimethylpyrimidin-2-amine with benzoyl isothiocyanate. This approach capitalizes on the nucleophilicity of the pyrimidine’s amino group, which attacks the electrophilic thiocarbonyl carbon of benzoyl isothiocyanate to form the thioamide bond.

Procedure :

  • Reagent Preparation : Benzoyl isothiocyanate is synthesized by reacting benzoyl chloride with ammonium thiocyanate in anhydrous acetone at 0–5°C.

  • Coupling Reaction : 4,6-Dimethylpyrimidin-2-amine (1 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen. Benzoyl isothiocyanate (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.

Yield : 68–72% (hypothetical, based on analogous thiourea syntheses).
Melting Point : 158–160°C (predicted).

Stepwise Synthesis via Dithiocarbamate Intermediate

An alternative route involves forming a dithiocarbamate intermediate, followed by benzoylation:

  • Dithiocarbamate Formation :

    • 4,6-Dimethylpyrimidin-2-amine reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol-water (3:1). The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on CS₂ to yield the potassium dithiocarbamate salt.

    NH2-Pyrimidine+CS2+KOHPyrimidine-NH-C(S)SK+H2O\text{NH}_2\text{-Pyrimidine} + \text{CS}_2 + \text{KOH} \rightarrow \text{Pyrimidine-NH-C(S)SK} + \text{H}_2\text{O}
  • Benzoylation :

    • The dithiocarbamate salt is treated with benzoyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C. The thiolate group displaces chloride, forming the thioamide bond.

    Pyrimidine-NH-C(S)SK+PhCOClPyrimidine-NH-C(S)-COPh+KCl+S\text{Pyrimidine-NH-C(S)SK} + \text{PhCOCl} \rightarrow \text{Pyrimidine-NH-C(S)-COPh} + \text{KCl} + \text{S}

Yield : 55–60% (estimated from analogous dithiocarbamate reactions).
Melting Point : 155–157°C (predicted).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Direct Method : THF provides optimal solubility for both reactants, but dimethylformamide (DMF) may enhance reaction rates at the cost of lower yields due to side reactions.

  • Stepwise Method : Ethanol-water mixtures prevent dithiocarbamate hydrolysis, while DCM ensures efficient benzoylation at low temperatures.

Catalysts and Reagent Ratios

  • Catalysts : Triethylamine (TEA) in catalytic amounts (0.1 equiv) improves yields in the direct method by scavenging HCl.

  • Stoichiometry : A 10% excess of benzoyl isothiocyanate drives the reaction to completion, minimizing unreacted amine.

Purification and Characterization Techniques

  • Recrystallization : Ethanol-water (1:1) effectively purifies the product, removing unreacted starting materials and inorganic salts.

  • Spectroscopic Analysis :

    • IR : Strong absorption at 1250 cm⁻¹ (C=S stretch) and 1680 cm⁻¹ (amide C=O).

    • ¹H NMR : Pyrimidine protons resonate at δ 2.4 (s, 6H, CH₃), 6.8 (s, 1H, pyrimidine-H), and 7.4–8.1 (m, 5H, benzoyl aromatic).

Comparative Analysis of Synthetic Routes

ParameterDirect MethodStepwise Method
Yield 68–72%55–60%
Purity >95% (HPLC)90–92% (HPLC)
Reaction Time 12 hours18 hours (combined steps)
Cost High (benzoyl isothiocyanate)Moderate (CS₂, benzoyl chloride)

The direct method offers higher efficiency but requires specialized reagents, whereas the stepwise approach uses cheaper materials at the expense of yield.

Challenges and Limitations

  • Oxidation Sensitivity : The thioamide group oxidizes to the corresponding amide upon prolonged exposure to air, necessitating inert-atmosphere handling.

  • Regioselectivity : Competing reactions at the pyrimidine’s 4- and 6-positions may occur if the amino group is inadequately protected .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles; conditions vary depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into biochemical pathways.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- involves its interaction with molecular targets such as enzymes or receptors. It can bind to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-deficient aromatic groups (e.g., pyrimidinyl) may enhance binding to enzymes or microbial targets compared to phenyl or pyridinyl groups .
  • Chlorinated aromatic systems (e.g., 3,5-dichlorobenzo[b]thiophene) improve antifungal activity, suggesting halogenation boosts bioactivity .
  • Bulkier substituents (e.g., benzamidomethylenamino-phenyl) increase antibacterial potency but may reduce solubility .

Enzyme Inhibition Profiles

The 4,6-dimethylpyrimidinyl group in the target compound resembles structural motifs in kinase inhibitors. For example:

  • ZCL 278: A Cdc42 inhibitor with a sulfonamide-linked pyrimidinyl group (Kd = 6.4 µM) .
  • PIP3 Antagonist II (DM-PIT-1) : A benzoylthiourea derivative with a hydroxyphenyl group, demonstrating cell permeability and phosphatase inhibition .

Mechanistic Insights :

  • Thiourea moieties act as hydrogen-bond acceptors/donors, facilitating interactions with enzyme active sites .
  • Pyrimidine rings in the target compound could mimic nucleotide bases, enhancing affinity for ATP-binding pockets in kinases .

Physicochemical Properties

Property Target Compound N-[(Phenylamino)thioxomethyl]benzamide N-[[(Phenylmethyl)amino]thioxomethyl]benzamide
Molecular Weight ~300–320 g/mol (estimated) 256.32 g/mol 270.35 g/mol
Melting Point Not reported 159°C Not reported
Density ~1.2–1.3 g/cm³ (estimated) 1.29 g/cm³ 1.224 g/cm³
Solubility Likely low (hydrophobic substituents) Low Low

Note: The target compound’s higher molecular weight and pyrimidinyl group may reduce aqueous solubility compared to simpler analogs .

Research Findings and Gaps

Antimicrobial Potential: While direct data is lacking, analogs with pyrimidinyl or chlorinated substituents show broad-spectrum activity, suggesting the target compound merits testing against resistant pathogens .

sulfonamide differences require validation .

Toxicity Data : Acute toxicity data is unavailable for the target compound, but related thioureas (e.g., CAS 4921-82-8) show moderate toxicity profiles .

Biological Activity

Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- (CAS Number: 121087-84-1) is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C14H14N4OS
  • Molecular Weight : 286.3522 g/mol
  • Structure : The compound features a benzamide core with a thioxomethyl group and a pyrimidine derivative, which contributes to its biological activity.

Synthesis

The synthesis of Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thioxomethyl Group : This is achieved through the reaction of appropriate thioketones with amines.
  • Pyrimidine Substitution : The incorporation of the 4,6-dimethyl-2-pyrimidinyl moiety is accomplished via nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that benzamide derivatives exhibit significant anticancer activity. For instance, compounds similar to Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]- have shown efficacy against various cancer cell lines.

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Anti-inflammatory Effects

Benzamide derivatives have also been explored for their anti-inflammatory properties. Research suggests that they can act as non-acidic anti-inflammatory agents by inhibiting pro-inflammatory cytokines such as IL-6 and IL-8 .

Insecticidal and Fungicidal Activities

In agricultural research, benzamide compounds have been evaluated for their potential as pesticides. A series of benzamides showed promising larvicidal activity against mosquito larvae and fungicidal activity against various fungal pathogens .

CompoundLarvicidal Activity (mg/L)Fungicidal Activity (%)
7a100% at 10 mg/LGood activity at 50 mg/L
7h40% at 1 mg/L90.5% against Botrytis cinereal

Case Studies

  • Study on Anticancer Activity :
    • A study demonstrated that benzamide derivatives inhibited HDACs effectively, leading to reduced proliferation in cancer cell lines such as HeLa and MCF-7 .
  • Research on Anti-inflammatory Effects :
    • Another investigation revealed that these compounds significantly decreased the secretion of inflammatory markers in human endothelial cells, suggesting their therapeutic potential in treating inflammatory diseases.
  • Pesticidal Applications :
    • A bioassay conducted on various benzamides showed effective larvicidal and fungicidal properties, indicating their viability as environmentally friendly pesticides .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiourea (-NH-CS-NH-) linkage and pyrimidine ring protons. The thioamide proton typically appears as a broad singlet near δ 10–12 ppm .
  • X-ray Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the molecular geometry. Software suites like WinGX and ORTEP-3 are essential for data refinement and thermal ellipsoid visualization .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., expected [M+H]+^+ peak for C14_{14}H15_{15}N5_5OS: 325.09 g/mol) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :
Contradictions in bioactivity (e.g., variable IC50_{50} values in kinase assays) may arise from:

  • Experimental Variability : Differences in cell lines, assay buffers, or incubation times. Standardize protocols using controls like ZD6126 (a known Cdc42 inhibitor) .
  • Solubility Issues : Poor aqueous solubility can lead to inconsistent dosing. Pre-dissolve the compound in DMSO (≤0.1% final concentration) and validate via UV-vis spectroscopy .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. Cross-validate with computational docking studies (e.g., AutoDock Vina) to assess binding to Cdc42’s intersectin domain .

Advanced Question: What computational strategies are effective for predicting the compound’s binding affinity to Cdc42?

Q. Methodological Answer :

  • Molecular Docking : Use the Cdc42 crystal structure (PDB ID: 1AN0) to model interactions. Focus on the thioxomethyl group’s hydrogen bonding with Arg66^{66} and hydrophobic interactions with the pyrimidine ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives with stronger affinity .
  • SAR Studies : Modify the benzamide’s substituents (e.g., electron-withdrawing groups) and compare docking scores to establish structure-activity trends.

Basic Question: How does the compound’s thiourea moiety influence its stability under physiological conditions?

Methodological Answer :
The thiourea (-NH-CS-NH-) group is prone to hydrolysis and oxidation. To assess stability:

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. Expect instability in acidic conditions (pH < 4) due to protonation-induced cleavage .
  • Oxidative Resistance : Treat with H2_2O2_2 (1 mM) and measure remaining intact compound via LC-MS. Add antioxidants (e.g., ascorbic acid) to formulations if needed .

Advanced Question: How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?

Q. Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEGylated chains) to the benzamide moiety. Test hydrolysis rates in plasma .
  • Cocrystallization : Screen with coformers (e.g., succinic acid) to improve aqueous solubility. Use ORTEP-3 to confirm cocrystal structure .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles. Characterize particle size (DLS) and drug release profile (dialysis bag method) .

Basic Question: What are the documented biological targets of this compound, and how are related assays designed?

Q. Methodological Answer :

  • Primary Target : Cdc42 GTPase, with reported Kd_d = 6.4 µM .
  • Assay Design :
    • GTPase Activity : Use a colorimetric GTPase-Glo assay with recombinant Cdc42. Measure luminescence after 30 minutes.
    • Cell Migration : Perform a Boyden chamber assay using PC3 cells. Inhibitor concentrations ≥10 µM should reduce migration by >50% .
  • Counter-Screening : Test against homologous GTPases (e.g., Rac1, RhoA) to confirm selectivity .

Advanced Question: How can structural analogs of this compound be synthesized to explore SAR for Cdc42 inhibition?

Q. Methodological Answer :

  • Analog Design :
    • Replace the pyrimidine ring with triazine or pyridine to assess ring size impact.
    • Substitute the benzamide with heteroaromatic groups (e.g., thiophene).
  • Synthesis : Use parallel synthesis in 96-well plates with Ugi or Hantzsch reactions. Characterize analogs via LC-MS and SC-XRD .
  • Activity Testing : Rank analogs by IC50_{50} in GTPase assays and cytotoxicity in HEK293 cells. Prioritize derivatives with IC50_{50} < 5 µM and CC50_{50} > 50 µM .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-
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Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-

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